(2,2-Dimethylpropyl)(2-methylpropyl)amine
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Overview
Description
(2,2-Dimethylpropyl)(2-methylpropyl)amine, also known by its IUPAC name N-isobutyl-2,2-dimethyl-1-propanamine, is an organic compound with the molecular formula C9H21N. This compound is characterized by its branched alkyl groups attached to an amine functional group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropyl)(2-methylpropyl)amine typically involves the alkylation of amines. One common method is the reaction of 2,2-dimethylpropyl chloride with 2-methylpropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: (2,2-Dimethylpropyl)(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the amine to its corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alkanes.
Substitution: Formation of substituted amines.
Scientific Research Applications
(2,2-Dimethylpropyl)(2-methylpropyl)amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)(2-methylpropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
- (2,2-Dimethylpropyl)(methyl)amine
- (2,2-Dimethylpropyl)(ethyl)amine
- (2,2-Dimethylpropyl)(propyl)amine
Comparison: (2,2-Dimethylpropyl)(2-methylpropyl)amine is unique due to its specific branched structure, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications .
Properties
IUPAC Name |
2,2-dimethyl-N-(2-methylpropyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-8(2)6-10-7-9(3,4)5/h8,10H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJJIBZBFOFKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944080-56-2 |
Source
|
Record name | (2,2-dimethylpropyl)(2-methylpropyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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